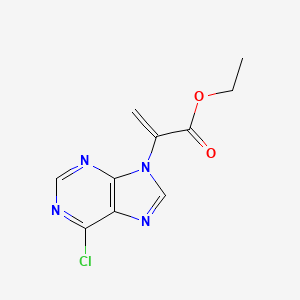
Ethyl 2-(6-chloro-9H-purin-9-YL)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(6-chloro-9H-purin-9-yl)acrylate is a chemical compound with the molecular formula C9H9ClN4O2 It is a derivative of purine, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-chloro-9H-purin-9-yl)acrylate typically involves the reaction of 6-chloropurine with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(6-chloro-9H-purin-9-yl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the purine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Addition Reactions: The acrylate group can participate in addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
Ethyl 2-(6-chloro-9H-purin-9-yl)acrylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.
Biology: The compound can be used in studies related to DNA and RNA interactions due to its purine structure.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(6-chloro-9H-purin-9-yl)acrylate is primarily related to its ability to interact with biological molecules, such as nucleic acids and proteins. The purine ring can form hydrogen bonds and π-π interactions with DNA and RNA bases, potentially affecting their structure and function. Additionally, the acrylate group can undergo Michael addition reactions with nucleophiles, leading to covalent modifications of biomolecules.
Comparación Con Compuestos Similares
Ethyl 2-(6-chloro-9H-purin-9-yl)acrylate can be compared with other similar compounds, such as:
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate: This compound has an additional chlorine atom, which can influence its reactivity and biological activity.
Ethyl (6-chloro-9H-purin-9-yl)acetate:
The uniqueness of this compound lies in its combination of the purine ring and the acrylate group, providing a versatile scaffold for various chemical modifications and applications.
Propiedades
Fórmula molecular |
C10H9ClN4O2 |
|---|---|
Peso molecular |
252.66 g/mol |
Nombre IUPAC |
ethyl 2-(6-chloropurin-9-yl)prop-2-enoate |
InChI |
InChI=1S/C10H9ClN4O2/c1-3-17-10(16)6(2)15-5-14-7-8(11)12-4-13-9(7)15/h4-5H,2-3H2,1H3 |
Clave InChI |
GGFRQBIDXYSZRD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C)N1C=NC2=C1N=CN=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Dibenzylamino)-phenyl-methyl]benzamide](/img/structure/B14011042.png)
![Dimethyl2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B14011043.png)
![[3-Methoxy-4-(4-methylphenoxy)phenyl]methanol](/img/structure/B14011045.png)

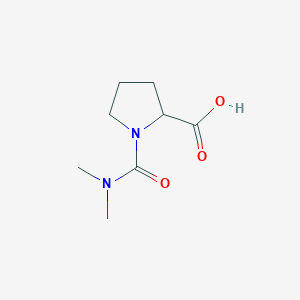
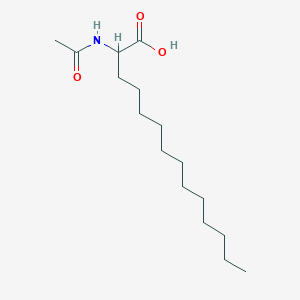
![methyl 2-methyl-5-[[(2S)-1-methylazetidin-2-yl]methoxy]benzoate](/img/structure/B14011059.png)
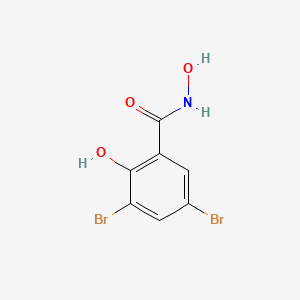
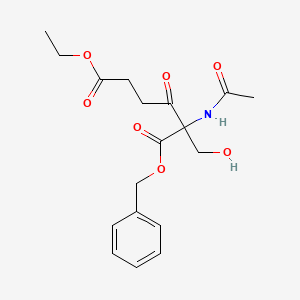

![ethyl 7a-methoxy-2-methyl-6-oxo-3,7-dihydro-2H-furo[2,3-b]pyridine-3a-carboxylate](/img/structure/B14011088.png)
![7-[(Diphenylmethyl)sulfanyl]-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B14011090.png)


